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Compound of Interest

Compound Name: Amino-PEG9-acid

Cat. No.: B605474

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG9-acid, a
heterobifunctional linker critical in the development of advanced therapeutics. We will delve into
its chemical properties, its significant role in the synthesis of Proteolysis Targeting Chimeras
(PROTACS) and Antibody-Drug Conjugates (ADCs), and provide a detailed experimental
protocol for its application.

Core Concepts: Introduction to Amino-PEG9-acid

Amino-PEG9-acid, with the CAS number 1191079-83-0, is a high-purity polyethylene glycol
(PEG) derivative.[1][2][3] It is characterized by a terminal primary amine group (-NH2) and a
terminal carboxylic acid group (-COOH), separated by a nine-unit ethylene glycol chain. This
structure imparts valuable properties for bioconjugation, most notably its hydrophilicity, which
enhances the solubility and pharmacokinetic profiles of the resulting conjugates.[4][5]

The bifunctional nature of Amino-PEG9-acid allows for the sequential or orthogonal
conjugation of two different molecules. The primary amine can readily react with activated
esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. Conversely,
the carboxylic acid can be activated to react with primary amines on a target molecule. This
versatility makes it an ideal linker for constructing complex molecular architectures like
PROTACs and ADCs.
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Data Presentation: Chemical and Physical
Properties

The following table summarizes the key quantitative data for Amino-PEG9-acid.

Property Value Reference
CAS Number 1191079-83-0
Molecular Formula C21H43NO11
Molecular Weight 485.57 g/mol
Purity Typically 295%
White to off-white solid or
Appearance _ _
viscous oll
- Soluble in water and most
Solubility

organic solvents

Key Applications in Drug Development

Amino-PEG9-acid has emerged as a valuable tool in the field of targeted therapies, primarily

in the construction of:

» Proteolysis Targeting Chimeras (PROTACSs): PROTACSs are heterobifunctional molecules
that induce the degradation of specific target proteins. They consist of a ligand for the target
protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and
composition are critical for the formation of a stable ternary complex (Target Protein-
PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent proteasomal
degradation of the target protein. The hydrophilicity and flexibility of the Amino-PEG9-acid
linker are advantageous in this context.

e Antibody-Drug Conjugates (ADCs): ADCs are targeted cancer therapies that consist of a
monoclonal antibody conjugated to a cytotoxic payload via a linker. The antibody directs the
ADC to tumor cells expressing a specific antigen. Upon internalization, the linker is cleaved,
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releasing the payload and inducing cell death. The PEG component of the linker can improve
the solubility and stability of the ADC.

Experimental Protocols: Synthesis of a BRD9
Degrader

The following is a detailed experimental protocol for the synthesis of a Bromodomain-
containing protein 9 (BRD9) degrader, adapted from patent literature, demonstrating the
application of Amino-PEG9-acid.

Objective: To synthesize a PROTAC (Compound 3) by coupling a BRD9 inhibitor (Compound
1) with an E3 ligase ligand (Pomalidomide derivative) via the Amino-PEG9-acid linker
(Intermediate 2).

Materials:

Compound 1 (BRD9 inhibitor with a carboxylic acid functional group)
e Amino-PEG9-acid (CAS: 1191079-83-0)

e Pomalidomide-amine (or a suitable derivative)

» N,N'-Dicyclohexylcarbodiimide (DCC)

¢ N-Hydroxysuccinimide (NHS)

o Triethylamine (TEA)

e Dimethylformamide (DMF)

e Dichloromethane (DCM)

o Standard laboratory glassware and purification equipment (e.g., flash chromatography
system, HPLC)

Procedure:

Step 1: Activation of the BRD9 Inhibitor (Compound 1)
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Dissolve Compound 1 (1 equivalent) in anhydrous DCM.
Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.
Stir the reaction mixture at room temperature for 4 hours.

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS) to confirm the formation of the NHS ester.

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

Concentrate the filtrate under reduced pressure to obtain the crude NHS ester of Compound
1.

Step 2: Coupling of Activated BRD9 Inhibitor with Amino-PEG9-acid

Dissolve the crude NHS ester of Compound 1 in DMF.

In a separate flask, dissolve Amino-PEG9-acid (1 equivalent) and TEA (2 equivalents) in
DMF.

Add the solution of the activated BRD9 inhibitor to the Amino-PEG9-acid solution dropwise.
Stir the reaction mixture at room temperature overnight.
Monitor the reaction by LC-MS for the formation of the intermediate product (Intermediate 2).

Upon completion, dilute the reaction mixture with water and extract with an appropriate
organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

Purify the crude Intermediate 2 by flash column chromatography.

Step 3: Coupling of Intermediate 2 with Pomalidomide-amine
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 Activate the carboxylic acid group of Intermediate 2 using a similar procedure as in Step 1
(reaction with DCC and NHS).

 Dissolve the resulting NHS ester of Intermediate 2 in DMF.

e In a separate flask, dissolve Pomalidomide-amine (1 equivalent) and TEA (2 equivalents) in
DMF.

» Add the solution of the activated Intermediate 2 to the Pomalidomide-amine solution.

« Stir the reaction mixture at room temperature overnight.

o Monitor the reaction by LC-MS for the formation of the final PROTAC (Compound 3).
 Purify the final product by preparative HPLC to obtain the highly purified BRD9 degrader.

Mandatory Visualizations

Diagram 1: Synthesis Workflow of a BRD9 PROTAC

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4 Step 1: Activation )

NHS, DCC
in DCM

BRD9 Inhibitor
(Compound 1)

Amifle Coupling
Activation

/Step 2: Linker Conjugation\
Activated BRD9 Inhibitor . ’

[ (NHS Ester) ] Amino-PEG9-acid

\ J

Amide Bond
Formation

/Step 3: E3 Ligase Ligand Conjugation\

Pomalidomide
Derivative

Intermediate 2

- J

Amide Bgnd
Formatign

Final BRD9 PROTAC
(Compound 3)

/'

Click to download full resolution via product page
Caption: Synthetic workflow for a BRD9 PROTAC using Amino-PEG9-acid.

Diagram 2: PROTAC Mechanism of Action
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Caption: General mechanism of PROTAC-mediated protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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